molecular formula C7HBrF6 B1445726 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene CAS No. 844439-00-5

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene

Cat. No.: B1445726
CAS No.: 844439-00-5
M. Wt: 278.98 g/mol
InChI Key: WXJUJSRSVAUNLE-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is an organofluorine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high stability and hydrophobicity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene typically involves the bromination of 1,3,5-trifluoro-4-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride under controlled conditions .

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUJSRSVAUNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10827669
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844439-00-5
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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